
2,2-Propanediamine, N,N,N',N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a complex organic compound with the molecular formula C₃H₆F₄N₂. This compound is notable for its unique structure, which includes multiple fluorine and nitro groups, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-Propanediamine with fluorinating agents under controlled conditions to introduce the tetrafluoro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are meticulously controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a wide range of substituted compounds .
Applications De Recherche Scientifique
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which 2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and nitro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but lacks the fluorine and nitro groups.
1,3-Propanediamine, N,N,N’,N’-tetraacetic acid: Contains acetic acid groups instead of fluorine and nitro groups.
Uniqueness
2,2-Propanediamine, N,N,N’,N’-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)- is unique due to its multiple fluorine and nitro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in specialized applications where such properties are required .
Propriétés
Numéro CAS |
64245-83-6 |
|---|---|
Formule moléculaire |
C7H8F6N6O10 |
Poids moléculaire |
450.16 g/mol |
Nom IUPAC |
2-N,2-N,2-N',2-N'-tetrafluoro-1,3-bis(2-fluoro-2,2-dinitroethoxy)propane-2,2-diamine |
InChI |
InChI=1S/C7H8F6N6O10/c8-6(16(20)21,17(22)23)3-28-1-5(14(10)11,15(12)13)2-29-4-7(9,18(24)25)19(26)27/h1-4H2 |
Clé InChI |
RPDFNWYMPMQRQO-UHFFFAOYSA-N |
SMILES canonique |
C(C(COCC([N+](=O)[O-])([N+](=O)[O-])F)(N(F)F)N(F)F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


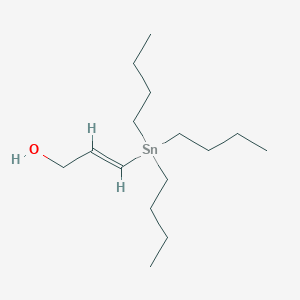

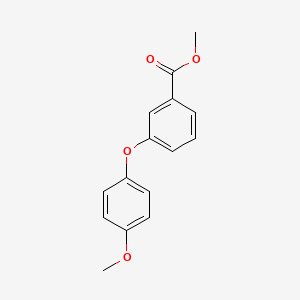
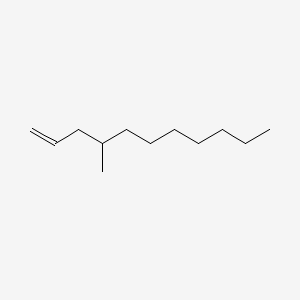
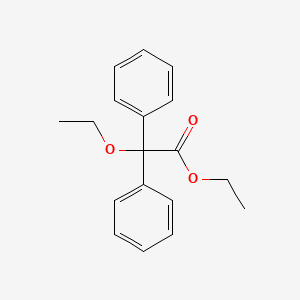


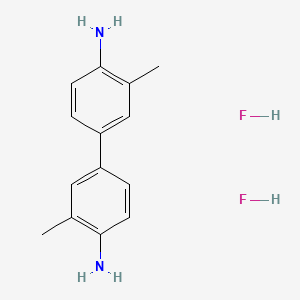

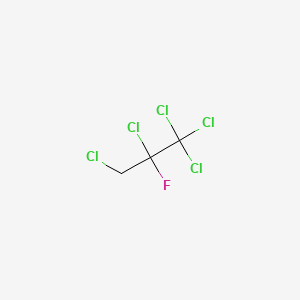
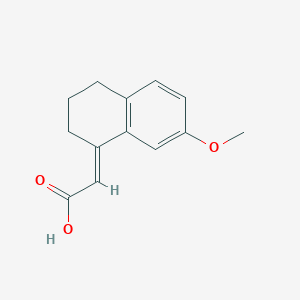
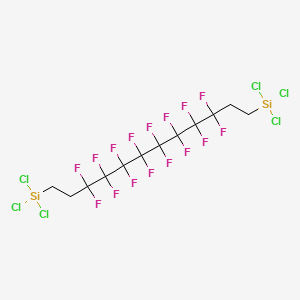

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
